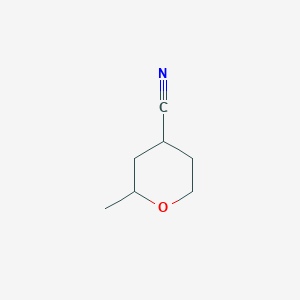

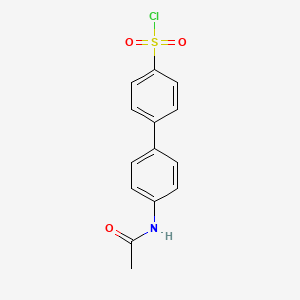

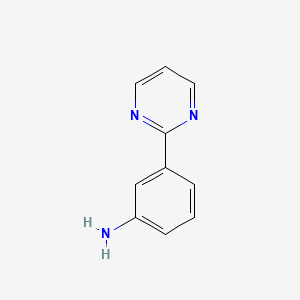

3-(Pyrimidin-2-yl)aniline

Overview

Description

3-(Pyrimidin-2-yl)aniline is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The pyrimidine moiety is a common structural motif found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidin-2-yl derivatives, such as 3-(Pyrimidin-2-yl)aniline, often involves cross-coupling reactions. For instance, pyrimidin-2-yl sulfonates can be coupled with anilines to yield a variety of arylaminopyrimidines under mild conditions, providing good to excellent yields . This method demonstrates an efficient approach to functionalize the C2 position of pyrimidines, which is a key modification in the development of kinase inhibitors, as seen in the synthesis of 2-anilino pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidin-2-yl aniline derivatives is characterized by the presence of a pyrimidine ring attached to an aniline moiety. The orientation and electronic properties of these two rings can significantly influence the biological activity of the compound. For example, the crystal structure of 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, a related compound, reveals a U-shaped conformation, which may be relevant for its interaction with biological targets .

Chemical Reactions Analysis

Pyrimidin-2-yl anilines can undergo various chemical reactions, including C-H bond amination and amidation, which are useful for further functionalization. The use of a pyrimidine directing group has been shown to facilitate the regioselective C-H amidation of aniline derivatives, leading to the synthesis of 1,2-diaminobenzenes and benzimidazoles . Additionally, the introduction of a pyridin-2-yl aniline directing group can promote C-H amination mediated by cupric acetate, allowing for the effective amination of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyrimidin-2-yl)aniline derivatives are influenced by the substituents on the pyrimidine and aniline rings. These properties are crucial for the compound's solubility, stability, and reactivity, which in turn affect its potential as a pharmaceutical agent. For example, solubilizing substituents on the 2-anilino ring can increase the activity of kinase inhibitors . The molecular electrostatic potential (MEP) surface map and the calculated HOMO and LUMO energies can provide insights into the reactivity of these compounds .

Scientific Research Applications

-

Anti-inflammatory Applications

- Field : Medical and Pharmaceutical Research

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects are tested by measuring their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antihypertensive, Anticancer, Antimicrobial Applications

- Field : Medical and Pharmaceutical Research

- Summary : Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

- Methods : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .

- Results : Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

-

Antimetabolite Applications

- Field : Medical and Pharmaceutical Research

- Summary : Diazines, a class of compounds that includes pyrimidines, are reported to exhibit antimetabolite activities .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

-

Anticancer Applications

- Field : Medical and Pharmaceutical Research

- Summary : Thiazolopyrimidine derivatives, a type of pyrimidine derivative, have been studied against human cancer cell lines and primary CLL cells .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : One of the thiazolopyrimidine derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

-

Antimetabolite Applications

- Field : Medical and Pharmaceutical Research

- Summary : Diazines, a class of compounds that includes pyrimidines, are reported to exhibit antimetabolite activities .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

-

Production of Thyroid Drugs and Treatment of Leukemia

- Field : Medical and Pharmaceutical Research

- Summary : Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .

- Methods : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .

- Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

“3-(Pyrimidin-2-yl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Research on pyrimidine derivatives, including “3-(Pyrimidin-2-yl)aniline”, is ongoing. These compounds have shown potential in various biological applications such as anti-microbial and cytotoxic activities . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

3-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCBKTKLGFLECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499004 | |

| Record name | 3-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yl)aniline | |

CAS RN |

69491-56-1 | |

| Record name | 3-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)